molecular formula C16H11Cl2N3O3S B3712150 (2E)-N-[(2,5-dichlorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[(2,5-dichlorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B3712150
M. Wt: 396.2 g/mol
InChI Key: GVSVXEBTMCJSPB-QPJJXVBHSA-N
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Description

(2E)-N-[(2,5-dichlorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide: is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorophenyl, carbamothioyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[(2,5-dichlorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 2,5-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-nitrobenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of corresponding aniline derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[(2,5-dichlorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway.

Comparison with Similar Compounds

    2,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the carbamothioyl and nitrophenyl groups.

    3-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the dichlorophenyl and carbamothioyl groups.

    Thiophosgene: Used in the synthesis of isothiocyanates but lacks the aromatic groups.

Uniqueness: The uniqueness of (2E)-N-[(2,5-dichlorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(E)-N-[(2,5-dichlorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3S/c17-11-5-6-13(18)14(9-11)19-16(25)20-15(22)7-4-10-2-1-3-12(8-10)21(23)24/h1-9H,(H2,19,20,22,25)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSVXEBTMCJSPB-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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